molecular formula C11H13NO2 B1371347 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one CAS No. 3954-50-5

6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one

Cat. No. B1371347
CAS RN: 3954-50-5
M. Wt: 191.23 g/mol
InChI Key: VVMQFOOLHMRQTL-UHFFFAOYSA-N
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Description

“6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one” is a chemical compound . It is related to 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one, which is a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies .


Molecular Structure Analysis

The molecular structure of “6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one” is represented by the InChI code 1S/C11H13NO2/c1-12-6-5-11(13)9-7-8(14-2)3-4-10(9)12/h3-4,7H,5-6H2,1-2H3 . This indicates that the compound has a molecular weight of 191.23 .


Physical And Chemical Properties Analysis

The physical form of “6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one” is a yellow liquid . The compound has a molecular weight of 191.23 .

Scientific Research Applications

Pharmaceutical Synthesis

This compound is a valuable intermediate in pharmaceutical synthesis. Its structure is conducive to modifications that can lead to a variety of therapeutic agents. For instance, it can be used to synthesize analogs with potential antimalarial activity, as its quinoline core is structurally similar to that of chloroquine .

Biological Activity Studies

The quinolinone moiety is known for its biological activity. Research into 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one could lead to the discovery of new bioactive compounds that may act as antibacterial, antifungal, or anticancer agents .

Material Science

In material science, this compound could be used in the development of organic semiconductors due to its conjugated system, which is essential for electron transport. Its methoxy group may also contribute to the solubility and processability of the material .

Chemical Research

As a heterocyclic compound, it serves as a model for studying chemical reactions specific to the quinolinone ring system. This includes electrophilic substitution reactions that are fundamental in organic chemistry .

Agrochemical Development

The structural features of 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one make it a candidate for the synthesis of agrochemicals. Its potential to act as a growth regulator or pesticide could be explored, leveraging its chemical stability and biological activity .

Analytical Chemistry

This compound can be used as a standard or reference material in chromatographic analysis to help identify and quantify similar compounds in complex mixtures, which is crucial in quality control processes .

Environmental Science

In environmental science, it could be investigated for its degradation products and their environmental impact. Understanding its breakdown could inform the design of more eco-friendly compounds .

Nanotechnology

Due to its molecular structure, 6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one could be used in the synthesis of nanomaterials. Its potential to interact with metal ions could lead to the formation of novel nanocomposites with unique properties .

properties

IUPAC Name

6-methoxy-1-methyl-2,3-dihydroquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12-6-5-11(13)9-7-8(14-2)3-4-10(9)12/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMQFOOLHMRQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)C2=C1C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1-methyl-2,3-dihydro-1h-quinolin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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